

Spectroscopic and Spectrometric Characterization of 4-Bromo-3-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromo-3-fluorobenzaldehyde*

Cat. No.: *B151432*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block for more complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a detailed overview of the spectral and spectrometric data for **4-Bromo-3-fluorobenzaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a comprehensive resource for researchers in compound verification, reaction monitoring, and quality control.

While experimental spectra for **4-bromo-3-fluorobenzaldehyde** are not publicly available in major databases, this guide presents predicted data based on the analysis of its isomer, 3-bromo-4-fluorobenzaldehyde, and other closely related substituted benzaldehydes. These predictions offer valuable insights into the expected spectral characteristics.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for **4-Bromo-3-fluorobenzaldehyde**. These predictions are derived from established principles of

spectroscopy and by analogy to structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **4-Bromo-3-fluorobenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.9	s	-	Aldehydic proton (-CHO)
~7.8	d	~8	Aromatic proton (H-6)
~7.6	dd	~8, ~2	Aromatic proton (H-5)
~7.4	t	~8	Aromatic proton (H-2)

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Bromo-3-fluorobenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~190	Aldehydic carbon (C=O)
~160 (d, $^1\text{JCF} \approx 250$ Hz)	Aromatic carbon (C-3)
~135	Aromatic carbon (C-1)
~132	Aromatic carbon (C-5)
~128 (d, $^3\text{JCF} \approx 5$ Hz)	Aromatic carbon (C-6)
~118 (d, $^2\text{JCF} \approx 20$ Hz)	Aromatic carbon (C-2)
~110 (d, $^2\text{JCF} \approx 25$ Hz)	Aromatic carbon (C-4)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Bromo-3-fluorobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2860, ~2760	Medium	Aldehydic C-H stretch (Fermi resonance doublet)
~1705	Strong	Carbonyl (C=O) stretch
~1580, ~1470	Medium-Strong	Aromatic C=C ring stretch
~1250	Strong	C-F stretch
~880	Strong	C-H out-of-plane bend
~780	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for **4-Bromo-3-fluorobenzaldehyde**

m/z	Relative Intensity (%)	Assignment
202/204	~100	Molecular ion peak [M] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
201/203	~95	[M-H] ⁺
173/175	~30	[M-CHO] ⁺
123	~40	[M-Br] ⁺
95	~50	[M-Br-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectral data of **4-Bromo-3-fluorobenzaldehyde**.

NMR Spectroscopy

A sample of 5-10 mg of **4-Bromo-3-fluorobenzaldehyde** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, 1024-2048 scans are acquired with a relaxation delay of 2-5 seconds.

IR Spectroscopy

For solid samples, two primary methods are employed:

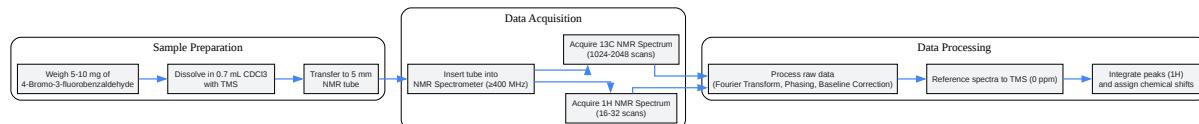
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide) and pressure is applied to ensure good contact. The IR spectrum is then recorded.
- Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. A portion of this mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder and the IR spectrum is recorded.

Mass Spectrometry

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an EI source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

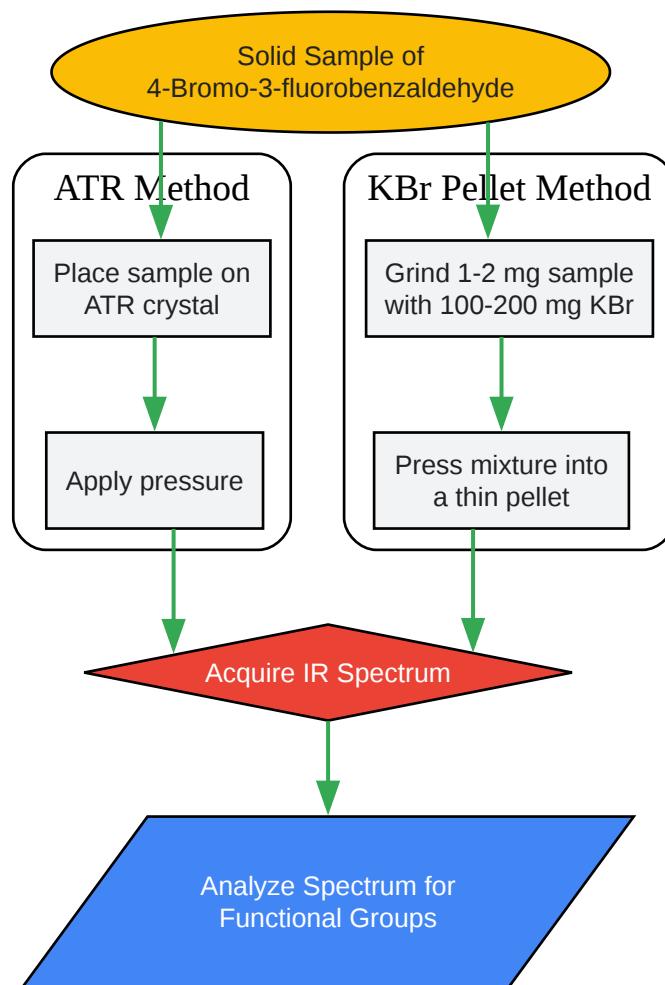
Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the spectroscopic analysis of **4-Bromo-3-fluorobenzaldehyde**.



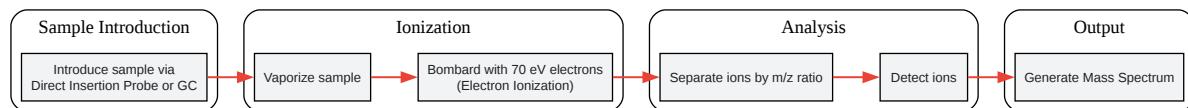
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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for IR Spectroscopic Analysis.



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Caption: Workflow for Mass Spectrometric Analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

